molecular formula C20H15N5O2S2 B2700979 8-(1,3-benzothiazol-2-ylsulfanyl)-7-benzyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 294854-23-2

8-(1,3-benzothiazol-2-ylsulfanyl)-7-benzyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2700979
CAS RN: 294854-23-2
M. Wt: 421.49
InChI Key: TVJWGHMWILCOGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows established synthetic routes for benzothiazole derivatives. Researchers may employ various methods, such as cyclization reactions, condensations, or multicomponent reactions, to access this compound .


Chemical Reactions Analysis

Mechanism of Action

The exact mechanism of action for this compound depends on its intended application. If it exhibits anticonvulsant properties, it might interact with neurotransmitter receptors or ion channels involved in seizure control. Computational studies can provide insights into its binding to relevant molecular targets .

properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-7-benzyl-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c1-24-16-15(17(26)23-18(24)27)25(11-12-7-3-2-4-8-12)19(22-16)29-20-21-13-9-5-6-10-14(13)28-20/h2-10,15-16H,11H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTOGFZFONSSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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